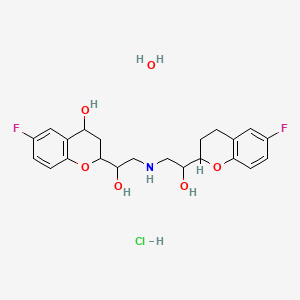

4-ヒドロキシネビボロール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

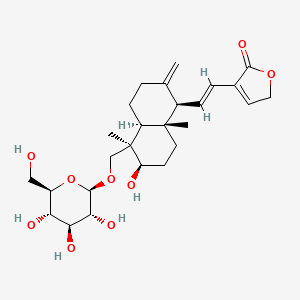

4-Hydroxy Nebivolol is a metabolite of Nebivolol, a highly selective beta-1 adrenergic receptor antagonist used primarily for the treatment of hypertension and heart failure . This compound is characterized by its unique chemical structure, which includes a hydroxyl group attached to the Nebivolol molecule, enhancing its pharmacological properties .

科学的研究の応用

4-Hydroxy Nebivolol has several applications in scientific research:

作用機序

Target of Action

4-Hydroxy Nebivolol is a major metabolite of Nebivolol , which is a highly selective beta-1 adrenergic receptor antagonist . The beta-1 adrenergic receptors are primarily located in the heart and kidneys. They play a crucial role in the regulation of heart rate, heart contractility, and renin release from the kidneys .

Biochemical Pathways

The biochemical pathways affected by 4-Hydroxy Nebivolol are likely similar to those of Nebivolol. Nebivolol is known to decrease vascular resistance and increase stroke volume and cardiac output without negatively affecting left ventricular function . It also enhances nitric oxide bioavailability via the L-arginine-nitric oxide pathway , which can lead to vasodilation .

Pharmacokinetics

The pharmacokinetics of 4-Hydroxy Nebivolol involves first-order absorption kinetics with pre-systemic metabolism, first-order systemic metabolism, and bicompartmental distribution This suggests that the compound is well-absorbed, undergoes significant metabolism (likely in the liver), and is distributed throughout the body

Result of Action

The molecular and cellular effects of 4-Hydroxy Nebivolol are likely to be similar to those of Nebivolol. Nebivolol has been shown to affect mitochondria by impairing ATPase activity, disrupting oxygen consumption, and even triggering premature apoptosis . These effects are likely due to the compound’s interaction with beta-1 adrenergic receptors and its influence on nitric oxide bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy Nebivolol. For instance, the presence of certain substances in the environment could affect the toxicity of transformation products generated during different reaction mechanisms . Additionally, the metabolic effects of Nebivolol and its metabolites can be influenced by factors such as patient’s health status, co-administered drugs, and genetic polymorphisms in drug-metabolizing enzymes .

生化学分析

Biochemical Properties

4-Hydroxy Nebivolol interacts with beta-1 adrenergic receptors, similar to its parent compound, Nebivolol . It is involved in the regulation of heart rate and blood pressure, primarily through its antagonistic action on these receptors . The interaction of 4-Hydroxy Nebivolol with these receptors is believed to be the primary mechanism through which it exerts its therapeutic effects .

Cellular Effects

4-Hydroxy Nebivolol influences cell function by modulating the activity of beta-1 adrenergic receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it can lead to a decrease in heart rate and blood pressure, which are critical parameters in cardiovascular health .

Molecular Mechanism

The molecular mechanism of action of 4-Hydroxy Nebivolol involves its binding to beta-1 adrenergic receptors, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular signaling pathways, ultimately influencing the physiological functions regulated by these receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxy Nebivolol have been observed to change over time . For instance, it has been found that the drug’s effects on blood pressure and heart rate can persist for up to 48 hours after administration . This suggests that 4-Hydroxy Nebivolol has a relatively long duration of action .

Dosage Effects in Animal Models

In animal models, the effects of 4-Hydroxy Nebivolol have been observed to vary with dosage . For instance, in spontaneously hypertensive rats, acute administration of Nebivolol (the parent compound of 4-Hydroxy Nebivolol) has been found to lower blood pressure .

Metabolic Pathways

4-Hydroxy Nebivolol is involved in the metabolic pathway of Nebivolol, being formed through the hydroxylation of Nebivolol by the enzyme CYP2D6 . This metabolic pathway is critical for the drug’s pharmacological activity, as it leads to the formation of 4-Hydroxy Nebivolol, which is an active metabolite with therapeutic effects .

Transport and Distribution

The transport and distribution of 4-Hydroxy Nebivolol within cells and tissues are likely to be similar to those of its parent compound, Nebivolol . Nebivolol is known to be distributed throughout the body, reaching various tissues and organs

準備方法

The synthesis of 4-Hydroxy Nebivolol involves several steps, starting from the parent compound, Nebivolol. The process typically includes:

Epoxidation: The initial step involves the formation of an epoxide intermediate from 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-arboxaldehyde.

Hydroxylation: This intermediate undergoes hydroxylation to introduce the hydroxyl group at the desired position.

Industrial Production: Industrial production methods often employ one-pot synthesis techniques to enhance yield and reduce purification steps.

化学反応の分析

4-Hydroxy Nebivolol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Major Products: The major products depend on the reaction conditions but often include various hydroxylated or dehydroxylated derivatives.

類似化合物との比較

4-Hydroxy Nebivolol is unique compared to other beta-blockers due to its dual mechanism of action:

特性

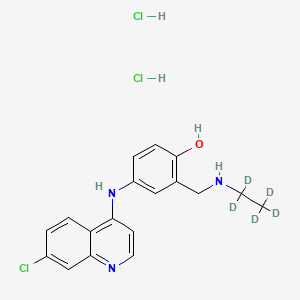

IUPAC Name |

6-fluoro-2-[2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-hydroxyethyl]-3,4-dihydro-2H-chromen-4-ol;hydrate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO5.ClH.H2O/c23-13-2-5-19-12(7-13)1-4-21(29-19)17(27)10-25-11-18(28)22-9-16(26)15-8-14(24)3-6-20(15)30-22;;/h2-3,5-8,16-18,21-22,25-28H,1,4,9-11H2;1H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLYRGGZJNHZRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CC(C4=C(O3)C=CC(=C4)F)O)O)O.O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClF2NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10849563 |

Source

|

| Record name | 6-Fluoro-2-(2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}-1-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178383-76-1 |

Source

|

| Record name | 6-Fluoro-2-(2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}-1-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B595912.png)

![4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione](/img/structure/B595924.png)

![2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid](/img/structure/B595933.png)